molecular formula C22H17ClN4OS B14245224 6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 365429-72-7

6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B14245224
CAS No.: 365429-72-7
M. Wt: 420.9 g/mol
InChI Key: SAIQFJBMCJYKOH-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thioureas with α-halo ketones under mild conditions . The reaction conditions often include the use of ethanol as a solvent and a base to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to its specific combination of substituents and rings, which confer distinct chemical and biological properties

Properties

CAS No.

365429-72-7

Molecular Formula

C22H17ClN4OS

Molecular Weight

420.9 g/mol

IUPAC Name

6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H17ClN4OS/c1-13-4-3-5-15(10-13)19-20(16-8-9-24-14(2)11-16)29-22(26-19)27-21(28)17-6-7-18(23)25-12-17/h3-12H,1-2H3,(H,26,27,28)

InChI Key

SAIQFJBMCJYKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)Cl)C4=CC(=NC=C4)C

Origin of Product

United States

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